4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with a complex structure that includes a benzyloxy group, a formyl group, and a carboxylic acid group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy group, and subsequent formylation and carboxylation. One common method involves the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 3-carboxyphenylboronic acid, followed by formylation using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized biphenyl compounds .
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-(Phenylmethoxy)benzeneacetic acid
- 2-(4-Phenylmethoxyphenyl)acetic acid
Uniqueness
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the biphenyl backbone, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one or both of these functional groups .
Properties
Molecular Formula |
C21H16O4 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(3-formyl-4-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H16O4/c22-13-19-12-18(16-6-8-17(9-7-16)21(23)24)10-11-20(19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
InChI Key |
JLZIRLBKNJBDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)C=O |
Origin of Product |
United States |
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